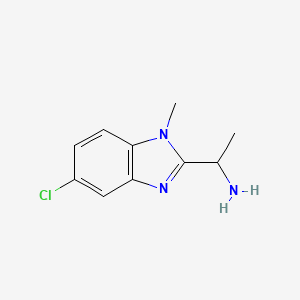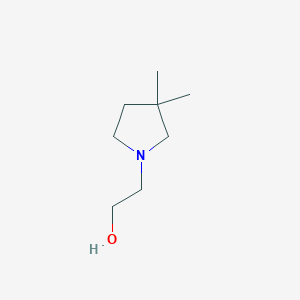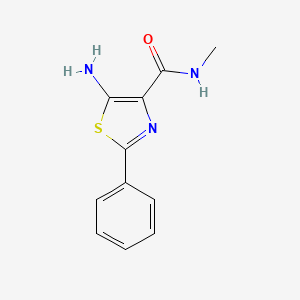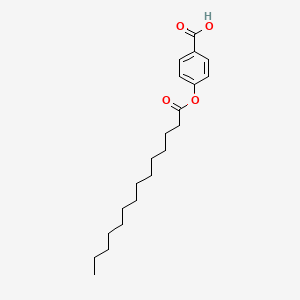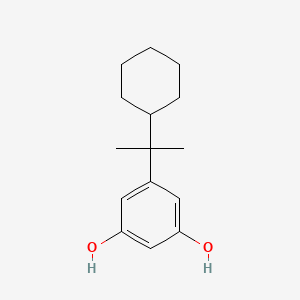![molecular formula C12H24O3Si B8467873 methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate](/img/structure/B8467873.png)
methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate is an organosilicon compound that features a cyclopropyl group, a tert-butyl(dimethyl)silyl group, and a methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide. The cyclopropyl group is introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl(dimethyl)silyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or organometallic compounds.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate involves the interaction of its functional groups with various molecular targets. The tert-butyl(dimethyl)silyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The cyclopropyl group can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[[tert-butyl(dimethyl)silyl]oxy]benzoate: Similar in structure but with a benzoate group instead of a cyclopropyl group.
2-(tert-butyl(dimethyl)silyloxy)ethanol: Contains a hydroxyl group instead of an ester group.
Uniqueness
Methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate is unique due to its combination of a cyclopropyl group and a tert-butyl(dimethyl)silyl-protected hydroxyl group. This combination provides distinct reactivity and stability, making it valuable in specific synthetic applications.
Propriétés
Formule moléculaire |
C12H24O3Si |
|---|---|
Poids moléculaire |
244.40 g/mol |
Nom IUPAC |
methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate |
InChI |
InChI=1S/C12H24O3Si/c1-12(2,3)16(5,6)15-10(9-7-8-9)11(13)14-4/h9-10H,7-8H2,1-6H3 |
Clé InChI |
AQTZGYBAICHNAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(C1CC1)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
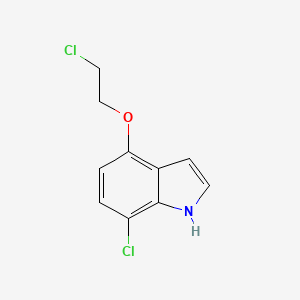
![7-Bromo-2-fluoro-4-(phenylmethoxy)-5-[(phenylmethoxy)methyl]-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B8467811.png)
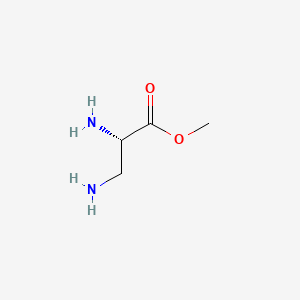
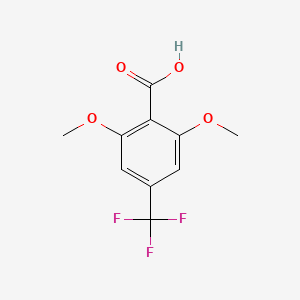
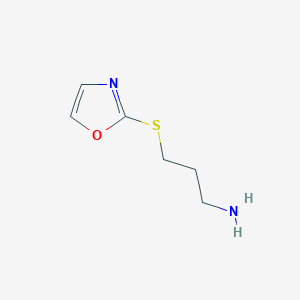

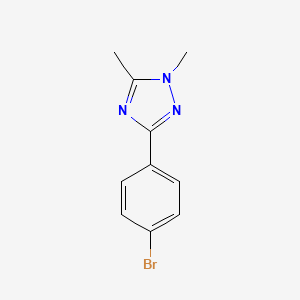
![1-Naphthalenecarbonitrile, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-](/img/structure/B8467860.png)
